3-Bromo-1-benzofuran
Overview
Description
3-Bromo-1-benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The bromine atom is attached to the third position of the benzofuran ring, giving it unique chemical properties. Benzofuran derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
3-Bromo-1-benzofuran is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have shown strong biological activities Benzofuran compounds have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may target a variety of cellular components involved in these processes.
Mode of Action
Some substituted benzofurans have been shown to have significant cell growth inhibitory effects on various types of cancer cells
Biochemical Pathways
Given the broad biological activities of benzofuran compounds , it is likely that this compound affects multiple pathways. These could potentially include pathways involved in cell growth and proliferation, oxidative stress response, viral replication, and bacterial metabolism.
Pharmacokinetics
Benzofuran derivatives have been found to be suitable structures for drug development due to their wide range of biological and pharmacological applications . This suggests that this compound may have favorable ADME properties that contribute to its bioavailability.
Result of Action
Some substituted benzofurans have been found to have significant inhibitory effects on the growth of various types of cancer cells . This suggests that the action of this compound may result in the inhibition of cell growth and proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-1-benzofuran can be synthesized through various methods. One common method involves the bromination of 1-benzofuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature .
Another method involves the cyclization of 2-(2-bromophenoxy)acetaldehyde under acidic conditions. This method provides a more direct route to the target compound and can be performed under mild reaction conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction Reactions: The compound can be reduced to form 3-bromo-2,3-dihydrobenzofuran.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products include 3-amino-1-benzofuran or 3-thio-1-benzofuran derivatives.
Oxidation Reactions: Products include benzofuran-2,3-dione derivatives.
Reduction Reactions: Products include 3-bromo-2,3-dihydrobenzofuran.
Scientific Research Applications
3-Bromo-1-benzofuran has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-benzofuran: Similar to 3-Bromo-1-benzofuran but with a chlorine atom instead of bromine.
3-Iodo-1-benzofuran: Contains an iodine atom at the third position.
1-Benzofuran: The parent compound without any halogen substitution.
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom’s size and electronegativity influence the compound’s interactions with biological targets, making it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
3-bromo-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJNAOJPUTYWNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348765 | |
Record name | 3-bromo-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59214-70-9 | |
Record name | 3-bromo-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromobenzo[b]furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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